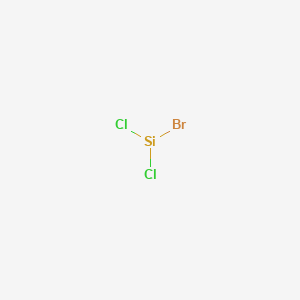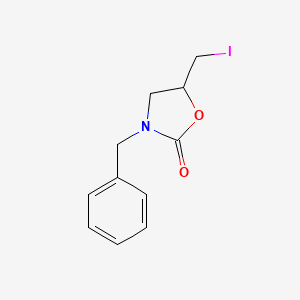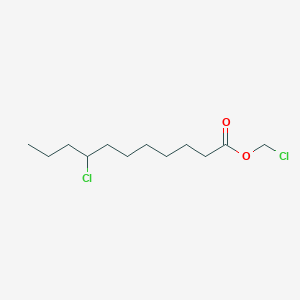
Chloromethyl 8-chloroundecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloromethyl 8-chloroundecanoate is an organic compound with the molecular formula C12H22Cl2O2 It is a chlorinated ester, characterized by the presence of both a chloromethyl group (-CH2Cl) and a chlorinated alkyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chloromethyl 8-chloroundecanoate can be synthesized through the esterification of 8-chloroundecanoic acid with chloromethyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions: Chloromethyl 8-chloroundecanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include hydroxymethyl 8-chloroundecanoate, alkoxymethyl 8-chloroundecanoate, and aminomethyl 8-chloroundecanoate.
Oxidation Reactions: Products include 8-chloroundecanoic acid and other oxidized derivatives.
Reduction Reactions: Products include methyl 8-chloroundecanoate and other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chloromethyl 8-chloroundecanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of biochemical pathways and enzyme mechanisms, particularly those involving esterases and lipases.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of specialty chemicals, polymers, and surfactants.
Wirkmechanismus
The mechanism of action of chloromethyl 8-chloroundecanoate involves its interaction with various molecular targets, including enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of enzyme activity. The compound’s ester functionality allows it to be hydrolyzed by esterases, releasing the active chloromethyl moiety, which can then exert its effects on cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Chloromethyl 6-chloroundecanoate: Similar in structure but with the chloromethyl group positioned at the 6th carbon instead of the 8th.
Chloromethyl 10-chlorodecanoate: Another chlorinated ester with the chloromethyl group at the 10th carbon.
Chloromethyl 8-chlorooctanoate: A shorter-chain analog with similar chemical properties.
Uniqueness: Chloromethyl 8-chloroundecanoate is unique due to its specific positioning of the chloromethyl group, which influences its reactivity and interaction with biological targets. This positional specificity can lead to distinct biological activities and applications compared to its analogs.
Eigenschaften
CAS-Nummer |
80418-94-6 |
|---|---|
Molekularformel |
C12H22Cl2O2 |
Molekulargewicht |
269.20 g/mol |
IUPAC-Name |
chloromethyl 8-chloroundecanoate |
InChI |
InChI=1S/C12H22Cl2O2/c1-2-7-11(14)8-5-3-4-6-9-12(15)16-10-13/h11H,2-10H2,1H3 |
InChI-Schlüssel |
APKARRRMGNWDTO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCCCCCC(=O)OCCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


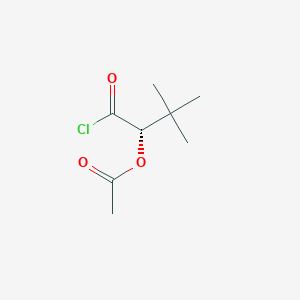
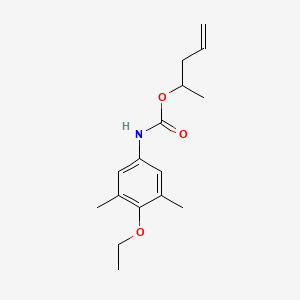
![1,1'-(Butane-1,4-diyl)bis[4-(chloromethyl)benzene]](/img/structure/B14419315.png)
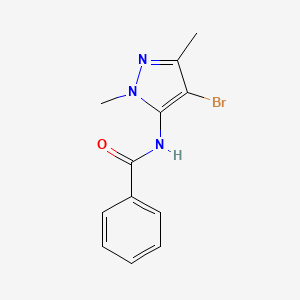
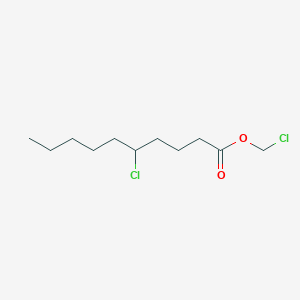
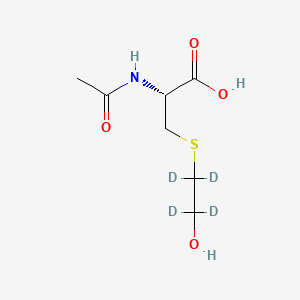

![5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulonosyl-(2->3)-beta-D-galactosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucosyl-(1->3)-[beta-D-glucosyl-(1->4)]-beta-D-galactose](/img/structure/B14419358.png)

![2,2,2-Trifluoro-N-[(trifluoroacetyl)oxy]ethanimidoyl chloride](/img/structure/B14419365.png)


